N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Description
Systematic Nomenclature and Structural Identification
The systematic nomenclature of this compound reflects its complex molecular architecture through precise Chemical Abstracts Service conventions. The compound's International Union of Pure and Applied Chemistry name systematically describes each structural component, beginning with the acetamide functionality and progressing through the ethylamine linker to the methylated thiophene heterocycle. The hydrochloride designation indicates the presence of a protonated amine center balanced by a chloride counterion, which significantly influences the compound's physicochemical properties and crystalline behavior.
The molecular formula C₁₀H₁₇ClN₂OS encompasses ten carbon atoms, seventeen hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom, yielding a molecular weight of 248.77 grams per mole. The compound's Chemical Abstracts Service registry number 1803586-06-2 provides definitive identification within chemical databases and literature. Alternative registry numbers exist for related structural forms, including 1042626-27-6 for the corresponding free base form lacking the hydrochloride moiety.
Structural characterization reveals a thiophene ring system substituted at the 5-position with a methyl group, connected through a methylene bridge to an ethylamine chain that terminates in an acetamide group. The Simplified Molecular Input Line Entry System representation CC(=O)NCCNCc1ccc(s1)C.Cl accurately captures the connectivity pattern while indicating the ionic nature of the hydrochloride salt. This structural arrangement creates multiple sites for potential intermolecular interactions, including hydrogen bonding capabilities through both the acetamide carbonyl and the protonated amine center.
Table 1: Molecular Identifiers and Physical Constants
The three-dimensional molecular geometry demonstrates significant conformational flexibility due to the methylene and ethylene linkers connecting the aromatic thiophene system to the acetamide terminus. This flexibility contributes to the compound's potential for diverse binding orientations in biological systems and influences its solid-state packing arrangements. Nuclear magnetic resonance spectroscopic studies would be expected to reveal characteristic signals for the thiophene aromatic protons, the methyl substituent, the methylene bridges, and the acetamide functionality, providing definitive structural confirmation.
Historical Context of Thiophene-Based Acetamide Derivatives
The historical development of thiophene-based acetamide derivatives traces its origins to the seminal work of Karl Gewald in 1966, who discovered the fundamental three-component reaction that bears his name. The Gewald reaction established a cornerstone methodology for synthesizing 2-aminothiophene derivatives by combining carbonyl compounds with activated nitriles and elemental sulfur under mild conditions. This breakthrough provided unprecedented access to thiophene-containing molecules and catalyzed extensive research into their chemical and biological properties.
The importance of Gewald's discovery extends beyond simple synthetic utility, as it enabled the systematic exploration of 2-aminothiophene-3-carboxamide derivatives as bioisosteres of anthranilic acid. This bioisosteric relationship proved particularly significant in pharmaceutical research, where thiophene-containing compounds demonstrated enhanced pharmacokinetic properties compared to their benzene-containing analogs. The successful development of olanzapine, an atypical antipsychotic medication featuring a thiophene scaffold, exemplifies the clinical validation of thiophene-based drug design strategies.
Subsequent decades witnessed the expansion of thiophene chemistry through increasingly sophisticated synthetic methodologies and deeper understanding of structure-activity relationships. The development of multicomponent reactions beyond the original Gewald protocol enabled the synthesis of diverse thiophene derivatives with varied substitution patterns and functional group arrangements. These advances directly influenced the emergence of compounds like this compound, which represent evolved structural motifs incorporating lessons learned from decades of thiophene medicinal chemistry research.
Commercial thiophene-containing pharmaceuticals such as tinoridine and tiaprofenic acid established the anti-inflammatory potential of thiophene derivatives through cyclooxygenase enzyme inhibition. These early successes demonstrated that thiophene-based compounds could achieve therapeutic efficacy while potentially offering improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs. The historical trajectory from Gewald's initial discovery to contemporary pharmaceutical applications illustrates the profound impact of fundamental heterocyclic chemistry research on practical therapeutic development.
Table 2: Historical Milestones in Thiophene-Acetamide Development
The evolution of synthetic methodologies paralleled advances in understanding thiophene reactivity patterns and electronic properties. Early investigations revealed that thiophene exhibits greater reactivity toward electrophilic aromatic substitution compared to benzene, attributed to the participation of sulfur lone pair electrons in the aromatic system. This enhanced reactivity enabled selective functionalization strategies that proved crucial for developing complex derivatives like acetamide-substituted thiophenes.
Position in Contemporary Organosulfur Chemistry Research
Contemporary organosulfur chemistry research positions this compound within a rapidly expanding field that encompasses fundamental synthetic methodology development and practical applications in pharmaceuticals, materials science, and catalysis. The compound exemplifies current trends toward developing organosulfur molecules with precisely engineered structural features designed to optimize specific physicochemical and biological properties.
Recent advances in organosulfur synthetic chemistry have emphasized the development of environmentally benign methodologies that avoid problematic thiol intermediates. Traditional approaches to organosulfur compound synthesis relied heavily on thiol oxidation reactions, which presented significant challenges due to the strong odors and air sensitivity of thiol starting materials. Contemporary research has focused on alternative synthetic routes utilizing more stable and easily handled precursors, such as thioesters, which can be efficiently converted to desired organosulfur products through controlled oxidation processes.
The position of thiophene-based acetamide derivatives in current research reflects the broader emphasis on developing molecules that combine multiple pharmacophoric elements within single molecular frameworks. This approach, often termed pharmacophore hybridization, seeks to optimize therapeutic activity while minimizing adverse effects through rational structural design. This compound embodies this strategy by incorporating a thiophene heterocycle known for anti-inflammatory activity with an acetamide functionality that can participate in hydrogen bonding interactions with biological targets.
Contemporary investigations into thiophene derivatives have revealed their significant potential as antiviral agents, with recent studies identifying thiophene scaffolds exhibiting micromolar range activity against various viral targets. These findings have positioned thiophene chemistry at the forefront of antiviral drug discovery efforts, particularly relevant in the context of emerging infectious disease threats. The structural features present in compounds like this compound align with the molecular characteristics associated with effective antiviral activity.
Table 3: Contemporary Research Applications of Thiophene-Acetamide Derivatives
The integration of computational chemistry approaches with experimental organosulfur research has enabled more sophisticated understanding of structure-activity relationships in thiophene-containing compounds. Molecular modeling studies utilizing semi-empirical methods have provided insights into electronic properties, binding energies, and molecular orbital characteristics that influence biological activity. These computational approaches have proven particularly valuable for optimizing the structural features of compounds like this compound to enhance their therapeutic potential.
Current research trends also emphasize the development of more efficient synthetic routes to thiophene derivatives through advanced multicomponent reaction strategies. These approaches enable the rapid assembly of complex thiophene-containing molecules in single synthetic operations, reducing waste generation and improving overall synthetic efficiency. The position of this compound within this research landscape reflects its potential as both a synthetic target for methodological development and a lead compound for therapeutic applications.
Properties
IUPAC Name |
N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUAUYCRBWZACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNCCNC(=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, commonly referred to as a thiophene-based compound, has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
- Molecular Formula : CHNOS
- Molecular Weight : 212.31 g/mol
- CAS Number : 1042626-27-6
Research indicates that compounds with thiophene moieties exhibit diverse biological activities, including anti-cancer and antimicrobial properties. The specific compound has been studied for its ability to inhibit HSET (KIFC1), a kinesin involved in the clustering of centrosomes in cancer cells. This inhibition can lead to multipolar mitotic spindle formation, ultimately resulting in cell death in centrosome-amplified cancer cells .
Anticancer Activity
A prominent study highlighted the compound's role as an HSET inhibitor, demonstrating an IC value of 2.7 μM in vitro. The compound's selectivity for HSET over Eg5 (another kinesin) was confirmed, with only 10% inhibition observed at high concentrations . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
Antimicrobial Properties
Thiophene derivatives have shown promising antimicrobial activities. For instance, compounds structurally related to this compound have been evaluated using the agar-well diffusion method, revealing significant antibacterial effects against various strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Inhibition of Cancer Cell Growth :
- Antibacterial Efficacy :
Table 1: Biological Activities of this compound
Scientific Research Applications
Medicinal Chemistry
N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride has shown promise in the development of new therapeutic agents. Its structure allows for modifications that could enhance biological activity or selectivity towards specific targets.
Case Studies:
- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development .
Pharmacology
The pharmacological properties of this compound are under investigation, particularly its interaction with neurotransmitter systems. The presence of the thiophene moiety is believed to influence its binding affinity and selectivity.
Relevant Research:
- Neurotransmitter Modulation : Research indicates that compounds with similar structures can modulate neurotransmitter release, potentially impacting conditions such as depression and anxiety .
Biochemical Tools
Due to its unique chemical structure, this compound can serve as a biochemical tool for studying enzyme activities or receptor interactions.
Applications:
- Inhibitors of Enzymatic Activity : The compound can be used to design inhibitors for specific enzymes involved in metabolic pathways, aiding in the understanding of these pathways and their implications in disease .
Safety Data
The compound is classified under hazardous materials; therefore, appropriate Material Safety Data Sheets (MSDS) should be consulted for detailed safety information .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The compound is compared to structurally related acetamides with variations in substituents, heterocycles, and pharmacological profiles:
Table 1: Structural and Functional Comparison
Physicochemical and Pharmacokinetic Properties
- Solubility: Protonation of the ethylamino group as a hydrochloride salt increases aqueous solubility relative to neutral analogues like thenylchlor .
- Hydrogen Bonding : The acetamide core allows for N–H⋯O and C–H⋯O interactions, similar to 2,2-dichloro-N-(2,3-dimethylphenyl)acetamide, which influences crystallinity and stability .
Preparation Methods
Conventional Synthesis via Aminoacetamide Intermediate
The most traditional approach involves the formation of an aminoacetamide intermediate, which is subsequently converted into the hydrochloride salt. The key steps are:
- Step 1: Synthesis of N-(2-phenyl)ethyl-2-chloroacetamide or its methylthiophenyl analog.
- Step 2: Reaction with an amine precursor, such as 5-methylthiophen-2-ylmethylamine.
- Step 3: Salt formation through treatment with hydrochloric acid.
[Phenyl or methylthiophenyl precursor] + Chlorinated acetamide → Aminoacetamide intermediate → Hydrochloride salt
- Solvent: Toluene or dichloromethane
- Reflux temperature: 80–110°C
- Reagents: N-(2-phenyl)ethyl-2-chloroacetamide, aminoamine, base (e.g., triethylamine)
- Salt formation: Passing dry HCl gas in dichloromethane
- The yield of this method is approximately 67%, with notable issues related to the instability and water absorption of the product, which complicates purification and storage (see).
- The process requires excess raw materials, increasing costs and environmental impact.
| Parameter | Details |
|---|---|
| Starting Materials | N-(2-phenyl)ethyl-2-chloroacetamide, aminoamine |
| Solvent | Toluene or dichloromethane |
| Temperature | 80–110°C |
| Yield | ~67% |
| Notable Issues | Product instability, high raw material consumption |
Improved Method Using Phase Transfer Catalysis and Base
Recent advances suggest using phase transfer catalysis to enhance reaction efficiency and yield. The process involves:
- Reacting N-(2-phenyl)ethyl-2-aminoacetamide with chloroacetaldehyde dimethyl acetal.
- Employing a base (e.g., sodium hydroxide) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
- Conducting the reaction in an organic solvent-water biphasic system at controlled temperatures (0–90°C).
N-(2-phenyl)ethyl-2-aminoacetamide + Chloroacetaldehyde dimethyl acetal → N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide
- Solvent: Dichloromethane or toluene
- Catalyst: Tetrabutylammonium bromide
- Base: NaOH or KOH
- Temperature: 0–90°C
- Molar ratio: 1:0.8–1.2 (aminoacetamide:acetal)
- This method improves the yield to over 75% and reduces raw material consumption.
- The process allows for better control over reaction conditions, leading to a purer product with fewer side reactions.
| Parameter | Details |
|---|---|
| Molar Ratio | 1:0.8–1.2 (aminoacetamide:acetal) |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | 0–90°C |
| Yield | >75% |
| Advantages | Higher yield, lower cost, improved stability |
Direct Acidic Salt Formation Post-Synthesis
The final step involves converting the free base into the hydrochloride salt:
- Dissolving the aminoacetamide in an appropriate solvent.
- Passing dry hydrogen chloride gas or bubbling HCl in a suitable solvent (e.g., ethyl acetate or dichloromethane).
- Crystallization of the hydrochloride salt.
- Solvent: Dichloromethane or ethyl acetate
- HCl gas flow rate: Controlled to prevent over-acidification
- Temperature: Ambient or slightly cooled (~0°C)
- The salt formation is straightforward but may lead to hygroscopic products that require careful drying.
- Purity and yield depend on the control of HCl flow and solvent purity.
| Parameter | Details |
|---|---|
| Solvent | Dichloromethane or ethyl acetate |
| HCl Gas | Controlled flow |
| Temperature | ~0°C to room temperature |
| Product | N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride |
| Purity | High, if dried properly |
Alternative Synthetic Route via Multi-Step Heterocyclic Pathway
A more complex route involves constructing the thiophene ring early in the synthesis:
- Starting with 5-methylthiophen-2-ylmethylamine.
- Reacting with acyl chlorides derived from aminoacetamide.
- Cyclization and subsequent salt formation.
- This pathway allows for structural modifications and SAR studies.
- Yields vary depending on reaction conditions but generally range from 60–80%.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | 5-methylthiophen-2-ylmethylamine + acyl chloride | 0–25°C | 70% | Formation of intermediate |
| 2 | Cyclization agents | Elevated temperature | 65–75% | Ring closure |
| 3 | Salt formation | HCl gas | High purity | Final product |
Summary of Key Findings
| Method | Advantages | Disadvantages | Typical Yield | Stability of Product |
|---|---|---|---|---|
| Conventional amidation | Simple, well-established | Low yield, instability | ~67% | Poor, hygroscopic |
| Phase transfer catalysis | Higher yield, cost-effective | Requires careful control | >75% | Improved stability |
| Multi-step heterocyclic | Structural diversity | Complex, multi-step | 60–80% | Variable, depends on conditions |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution. A typical approach involves reacting 5-methylthiophen-2-ylmethylamine with chloroacetyl chloride in chloroform under cold conditions (0–5°C) to form the intermediate acetamide, followed by hydrochlorination. Key parameters include:
- Stoichiometry : Use a 1.5:1 molar ratio of chloroacetyl chloride to amine to minimize side reactions .
- Temperature Control : Maintain cold conditions to suppress hydrolysis of chloroacetyl chloride.
- Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity. TLC (using silica gel and ethyl acetate/hexane) monitors reaction progress .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the presence of the thiophene ring (δ 6.5–7.0 ppm), acetamide carbonyl (δ ~170 ppm), and ethylamino backbone.
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z calculated for CHClNOS).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers design in vivo experiments to evaluate hypoglycemic activity, and what models are appropriate?
- Methodological Answer :
- Animal Models : Use streptozotocin-induced diabetic Wistar albino mice (weight: 25–30 g) for assessing glucose-lowering effects. Dose ranges (e.g., 50–200 mg/kg) administered intraperitoneally.
- Endpoints : Measure blood glucose (glucometer), insulin levels (ELISA), and pancreatic β-cell histology. Include metformin as a positive control .
- Statistical Design : Employ ANOVA with post-hoc Tukey tests (n ≥ 6/group) to address variability.
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC values for target enzymes) to identify outliers.
- Functional Group Analysis : Test derivatives (e.g., substituting the thiophene methyl group with halogens) to isolate activity-contributing moieties .
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell lines) to minimize experimental variability .
Q. How can structure-activity relationship (SAR) studies systematically identify key pharmacophores?
- Methodological Answer :
- Derivative Synthesis : Modify the thiophene (e.g., 5-ethyl or 5-fluoro substituents), acetamide linker (e.g., propionamide), or aminoethyl chain (e.g., cyclization).
- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to targets like PPAR-γ or α-glucosidase.
- In Vitro Screening : Prioritize derivatives with <10 µM activity in enzyme inhibition assays before advancing to animal models .
Safety and Best Practices
Q. What safety protocols are recommended for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and goggles. Use fume hoods during synthesis.
- Ventilation : Ensure local exhaust ventilation (8–10 air changes/hour) to mitigate inhalation risks.
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
